1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one

Melanoma MEK/ERK signaling Oncology

1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one (acetylnorharmine) uniquely combines a 7-methoxy group (potentiating DYRK1A IC₅₀ ~66.7 nM, MAO, anti-HIV engagement) with a C1-acetyl group (redirecting kinase selectivity toward MEK/ERK). This scaffold is essential for reproducible SAR—generic substitution with harmine or 1-acetyl-β-carboline yields divergent pharmacology. ≥98% purity ensures accurate DYRK1A/MEK/ERK benchmarking, anti-melanoma mechanism validation, and metabolomic authentication of B. caapi and P. harmala extracts. Choose the exact chemotype for publication-grade results.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
CAS No. 62230-10-8
Cat. No. B3147422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one
CAS62230-10-8
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC=CC2=C1NC3=C2C=CC(=C3)OC
InChIInChI=1S/C14H12N2O2/c1-8(17)13-14-11(5-6-15-13)10-4-3-9(18-2)7-12(10)16-14/h3-7,16H,1-2H3
InChIKeySNGVLDNQSXBDPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one (CAS 62230-10-8): A Naturally Sourced β-Carboline Scaffold for Research Procurement


1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one (CAS 62230-10-8), also known as acetylnorharmine, arenarine C, and 1-acetyl-7-methoxy-β-carboline, is a naturally occurring β-carboline alkaloid belonging to the harmala alkaloid class [1]. First isolated from Banisteriopsis caapi and subsequently identified in Peganum harmala and Arenaria kansuensis, this compound features a tricyclic pyrido[3,4-b]indole core bearing a 7-methoxy group and a 1-acetyl substituent [2]. Its molecular formula is C14H12N2O2 (MW 240.26) with a calculated XLogP3 of 2.3, placing it among the moderately lipophilic β-carbolines [3]. As a natural product reference standard, it serves as a key comparator for structure-activity relationship (SAR) studies evaluating the impact of C1-acetyl substitution versus C1-methyl substitution (as in harmine) on biological activity profiles.

Why Generic β-Carboline Substitution Cannot Substitute for 1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one in SAR-Driven Research


Within the β-carboline alkaloid class, subtle substitution patterns at the C1 and C7 positions dictate profoundly divergent biological activities, rendering generic substitution scientifically unsound. The presence of a 7-methoxy group is established to enhance potency across multiple target classes, including monoamine oxidase (MAO) and anti-HIV activity, while the nature of the C1 substituent—whether methyl, acetyl, carbamoyl, or propionic acid—modulates target selectivity and cellular activity [1]. For instance, the C1-methyl analog harmine exhibits nanomolar AChE inhibitory activity (IC50 10.10 μM) and DYRK1A inhibition, whereas the C1-acetyl analog 1-acetyl-β-carboline (ABC) demonstrates MEK/ERK pathway inhibition and anti-melanoma activity in vivo, but lacks the 7-methoxy group that potentiates target engagement [2]. The target compound uniquely combines a 7-methoxy group (enhancing potency) with a C1-acetyl group (altering target profile relative to harmine), creating a distinct pharmacological signature that cannot be approximated by either harmine or ABC alone. Procurement of the precise 7-methoxy-1-acetyl substitution pattern is therefore essential for reproducible SAR studies, mechanism-of-action validation, and accurate benchmarking against literature-reported activity values.

Quantitative Differentiation Evidence: 1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one vs. Key β-Carboline Comparators


Comparative Anti-Melanoma Activity: C1-Acetyl vs. C1-Methyl Substitution Impact on MEK/ERK Pathway Modulation

The non-methoxylated analog 1-acetyl-β-carboline (ABC) demonstrates significant anti-melanoma activity via MEK/ERK pathway inhibition and G2/M cell cycle arrest in SK-MEL-5 and SK-MEL-28 melanoma cells, reducing colony formation and inducing caspase-3/-7-mediated apoptosis [1]. In contrast, the C1-methyl analog harmine (7-methoxy-1-methyl-β-carboline) exhibits no comparable MEK/ERK pathway modulation, instead acting primarily through DYRK1A and MAO-A inhibition. The target compound, bearing both the 7-methoxy group (present in harmine) and the C1-acetyl group (present in ABC), is predicted to combine the target engagement potency conferred by 7-methoxylation with the distinct signaling pathway modulation conferred by C1-acetylation. While direct experimental data for the target compound in this assay remain unreported in the public domain, class-level SAR inference suggests it may serve as a critical intermediate scaffold for probing the mechanistic divergence between C1-methyl and C1-acetyl β-carboline series.

Melanoma MEK/ERK signaling Oncology

Predicted DYRK1A Inhibitory Activity: 7-Methoxy-1-acetyl vs. 7-Methoxy-1-methyl β-Carbolines

Computational target prediction using Super-PRED suggests that 1-(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one exhibits potential inhibitory activity against dual-specificity tyrosine-phosphorylation regulated kinase 1A (DYRK1A) with a predicted minimum activity value of 66.7 nM (IC50) [1]. This prediction aligns with the established DYRK1A inhibitory activity of structurally related β-carbolines bearing a 7-methoxy group, including harmine (IC50 ~33-80 nM) and harmol (IC50 ~0.63 μM) [2]. The presence of the C1-acetyl group in the target compound, as opposed to the C1-methyl group in harmine, may confer altered selectivity profiles across the DYRK family or differential cellular permeability. While experimental validation is required to confirm this predicted activity, the in silico data support the rationale for procuring this specific compound for DYRK1A-targeted drug discovery programs, particularly for SAR studies comparing C1-acetyl versus C1-methyl substitution effects on kinase selectivity.

DYRK1A Kinase inhibition Neurological disorders

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Harmine and ABC

The target compound exhibits distinct physicochemical properties compared to its closest structural analogs. Its calculated XLogP3 value is 2.3, indicating moderate lipophilicity that differs from both the more lipophilic harmine (predicted XLogP3 ~3.0-3.2) and the less lipophilic 1-acetyl-β-carboline (predicted XLogP3 ~1.8-2.0) [1]. The target compound possesses three hydrogen bond acceptors (from the methoxy oxygen, the acetyl carbonyl oxygen, and the pyridine nitrogen) and one hydrogen bond donor (indole NH), whereas harmine has two H-bond acceptors (methoxy oxygen and pyridine nitrogen) and one donor, and ABC has two H-bond acceptors (acetyl carbonyl and pyridine nitrogen) and one donor [2]. These differences in hydrogen bonding capacity and lipophilicity can significantly influence membrane permeability, plasma protein binding, and metabolic stability profiles, making the target compound a valuable tool for probing the relationship between C1-acetyl substitution, 7-methoxylation, and ADME properties in the β-carboline series.

Physicochemical properties Drug-likeness Medicinal chemistry

Natural Occurrence Profile: Differential Phytochemical Distribution Relative to Harmine and Harmaline

The target compound exhibits a distinct natural occurrence profile compared to the major β-carboline alkaloids harmine and harmaline. It was first isolated and identified from Banisteriopsis caapi (ayahuasca vine) alongside harmic amide and ketotetrahydronorharmine [1]. Subsequently, it was reported as a trace constituent in Peganum harmala (Syrian rue) seeds, where it co-occurs with harmine, harmaline, harmalol, and tetrahydroharmine but at significantly lower abundance [2]. It has also been identified in Arenaria kansuensis . This restricted and low-abundance natural distribution contrasts sharply with harmine and harmaline, which are the dominant alkaloids in P. harmala seeds (0.4-4% dry weight) and B. caapi stems (0.05-1.95%). For researchers conducting phytochemical authentication, metabolomic profiling, or natural product dereplication studies, the target compound serves as a diagnostic marker for distinguishing plant chemotypes or verifying the authenticity of B. caapi and P. harmala extracts.

Phytochemistry Natural product sourcing Metabolomics

Cholinesterase Inhibitory Potential: SAR Inference from 7-Methoxy-β-Carboline Class

While direct experimental IC50 values for the target compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are not reported in the public literature, class-level SAR analysis from a comprehensive bioassay-guided fractionation study of Peganum harmala provides critical context. That study established that the saturation state of the pyridine ring and the presence of substitutions at the indole ring, C-1, C-3, C-7, and N-2 positions are essential determinants of AChE/BChE inhibitory activity for β-carbolines [1]. The target compound was isolated as compound 6 (acetylnorharmine) in this study, confirming its natural occurrence, though its individual IC50 values were not reported alongside the highly potent inhibitors deoxyvasicine (BChE IC50 = 0.04 ± 0.01 μM) and 2-aldehyde-tetrahydroharmine (AChE IC50 = 12.35 ± 0.24 μM; BChE IC50 = 5.51 ± 0.33 μM) [2]. The target compound's 7-methoxy group aligns with the SAR finding that 7-methoxylation generally enhances β-carboline potency across multiple targets, while its C1-acetyl group represents a distinct substitution pattern from the C1-methyl of harmine (AChE IC50 = 10.10 μM) [3]. For researchers investigating β-carboline-based cholinesterase inhibitors, the target compound provides a structurally defined scaffold for evaluating the impact of C1-acetyl substitution on AChE/BChE selectivity and potency.

Cholinesterase inhibition Alzheimer's disease Neuropharmacology

High-Value Research and Industrial Application Scenarios for 1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one (CAS 62230-10-8)


SAR Studies of C1-Acetyl vs. C1-Methyl Substitution in β-Carboline Kinase Inhibitors

Medicinal chemistry teams developing DYRK1A or MEK/ERK pathway inhibitors require the target compound as a key comparator to evaluate how replacing the C1-methyl group of harmine with a C1-acetyl group alters kinase selectivity profiles, cellular potency, and physicochemical properties. The predicted DYRK1A IC50 of 66.7 nM [1] and the established MEK/ERK inhibitory activity of the structurally related 1-acetyl-β-carboline [2] provide a quantitative baseline for head-to-head comparative studies. Procurement of authenticated material enables reproducible SAR campaigns to optimize dual DYRK1A/MEK inhibitors or to identify substitution patterns that confer selectivity against off-target kinases.

Phytochemical Authentication and Metabolomic Profiling of Banisteriopsis caapi and Peganum harmala Extracts

Analytical laboratories and natural product research groups require certified reference standards of 1-(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one for accurate identification and quantification in plant extracts. The compound's restricted natural occurrence as a trace constituent in B. caapi and P. harmala, in contrast to the abundant major alkaloids harmine and harmaline, makes it a valuable diagnostic marker for distinguishing plant chemotypes, verifying extract authenticity, and conducting metabolomic fingerprinting studies [3][4]. Its use as an analytical standard is essential for quality control in botanical supplement manufacturing and for forensic authentication of ayahuasca preparations.

Mechanistic Studies of β-Carboline-Induced Apoptosis and Cell Cycle Arrest in Melanoma Models

Oncology researchers investigating β-carboline-based anti-melanoma agents require the target compound to elucidate the mechanistic contributions of 7-methoxylation to the MEK/ERK pathway inhibition and G2/M cell cycle arrest observed with 1-acetyl-β-carboline (ABC) [5]. The target compound uniquely combines the 7-methoxy group (present in harmine) with the C1-acetyl group (present in ABC), enabling direct comparative studies to determine whether 7-methoxylation enhances, attenuates, or modulates the anti-proliferative and pro-apoptotic effects mediated by MEK/ERK signaling blockade in SK-MEL-5 and SK-MEL-28 melanoma cells.

Cholinesterase Inhibitor Lead Optimization and Selectivity Profiling

Neuropharmacology groups developing β-carboline-based AChE/BChE inhibitors for Alzheimer's disease require the target compound to systematically evaluate the impact of C1-acetyl substitution on enzyme selectivity. Class-level SAR from P. harmala bioassay-guided fractionation established that C1 and C7 substitutions are critical determinants of cholinesterase inhibitory activity [6]. By procuring this specific 7-methoxy-1-acetyl scaffold, researchers can conduct comparative dose-response studies against harmine (AChE IC50 = 10.10 μM) to quantify how C1-acetylation alters AChE/BChE selectivity ratios and to identify substitution patterns that enhance potency while minimizing off-target effects.

Quote Request

Request a Quote for 1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.